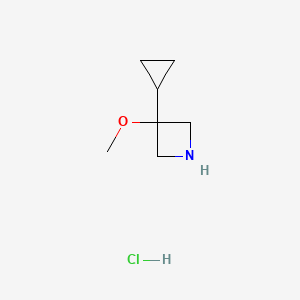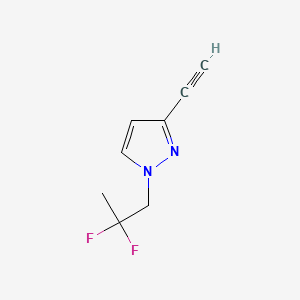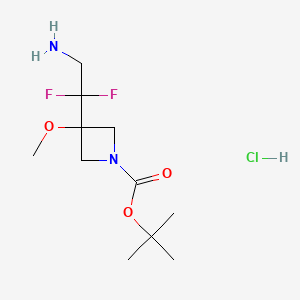
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is a synthetic organic compound It is characterized by the presence of a tert-butyl group, an azetidine ring, and a difluoroethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride typically involves multiple steps. One common approach includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethylamine Moiety:
Addition of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions.
Methoxylation: The methoxy group is added through methylation reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
- Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-hydroxyazetidine-1-carboxylate hydrochloride
- Tert-butyl 4-(2-amino-1,1-difluoroethyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This distinguishes it from similar compounds that may lack this functional group or have different substituents.
属性
分子式 |
C11H21ClF2N2O3 |
|---|---|
分子量 |
302.74 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-amino-1,1-difluoroethyl)-3-methoxyazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20F2N2O3.ClH/c1-9(2,3)18-8(16)15-6-10(7-15,17-4)11(12,13)5-14;/h5-7,14H2,1-4H3;1H |
InChI 键 |
APJGZGKCRQCHPG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(CN)(F)F)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


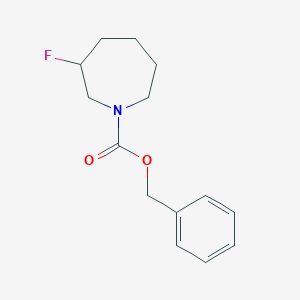
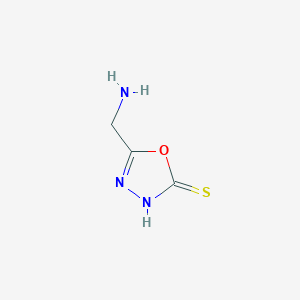
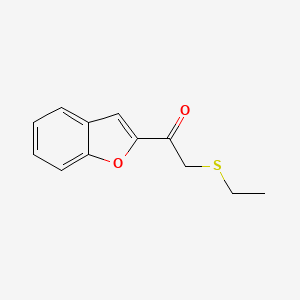

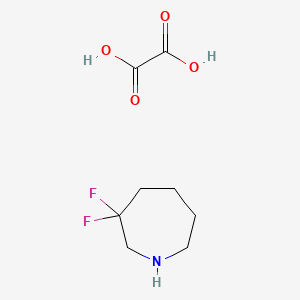
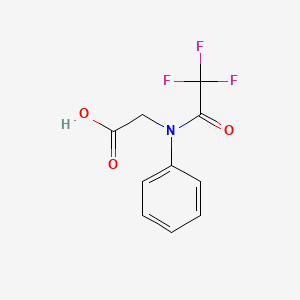
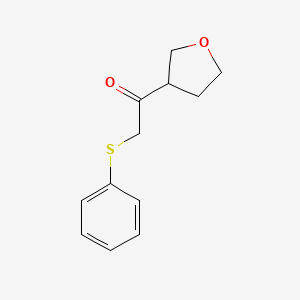
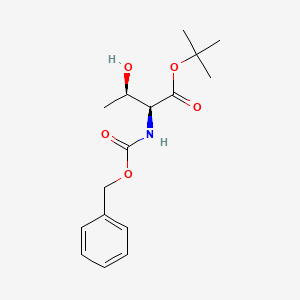
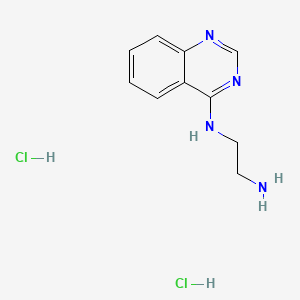
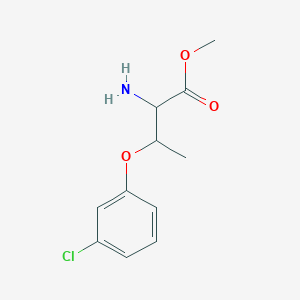
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
